molecular formula C11H15FN2O B11777190 1-(4-Amino-2-fluorophenyl)piperidin-2-ol

1-(4-Amino-2-fluorophenyl)piperidin-2-ol

Cat. No.: B11777190
M. Wt: 210.25 g/mol
InChI Key: REVRLRWUIBFDEA-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)piperidin-2-ol is a chemical compound with the molecular formula C11H14FNO. It is a piperidine derivative that has been studied for its potential therapeutic and toxic effects. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-(4-Amino-2-fluorophenyl)piperidin-2-ol involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Chemical Reactions Analysis

1-(4-Amino-2-fluorophenyl)piperidin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)piperidin-2-ol has various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential therapeutic effects and interactions with biological systems.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of various chemical products

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-fluorophenyl)piperidin-2-ol involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

1-(4-Amino-2-fluorophenyl)piperidin-2-ol can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.

    Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

    Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of chemical and biological properties.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

1-(4-amino-2-fluorophenyl)piperidin-2-ol

InChI

InChI=1S/C11H15FN2O/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7,11,15H,1-3,6,13H2

InChI Key

REVRLRWUIBFDEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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